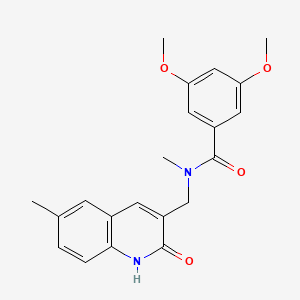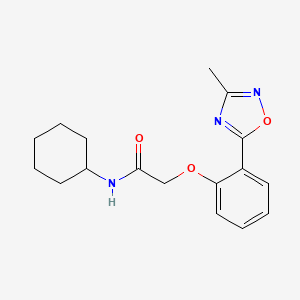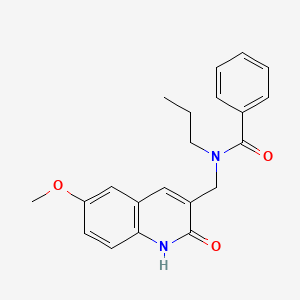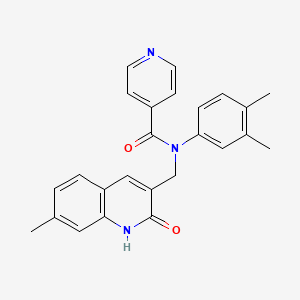
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as MTOA, is a compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the formation of a chelate complex with metal ions. The oxadiazole and phenyl rings of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide bind to the metal ion, resulting in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of metal ions in a sample.
Biochemical and Physiological Effects:
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is its high selectivity for copper ions, which makes it a useful tool for detecting these ions in complex samples. However, N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has some limitations, including its relatively low quantum yield and its sensitivity to pH changes.
Direcciones Futuras
There are several potential future directions for the study of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One area of interest is the development of new fluorescent probes based on the structure of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide that can detect other metal ions. Another potential direction is the investigation of the antioxidant properties of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide and its potential use as a therapeutic agent for oxidative stress-related diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Métodos De Síntesis
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-amino-5-methylphenylboronic acid with 3-nitrobenzoyl chloride to form 3-(3-nitrobenzoylamino)-5-methylphenylboronic acid. This compound is then reacted with thionyl chloride to form 3-(3-chlorobenzoylamino)-5-methylphenylboronic acid, which is subsequently reacted with 2-amino-5-methyl-1,3,4-oxadiazole to form N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Aplicaciones Científicas De Investigación
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been widely studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to selectively detect copper ions in water, making it a promising candidate for environmental monitoring and industrial applications.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-5-8-14(11-13)17-22-18(25-23-17)15-9-6-10-16(12-15)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNXHWBAIVELTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)







